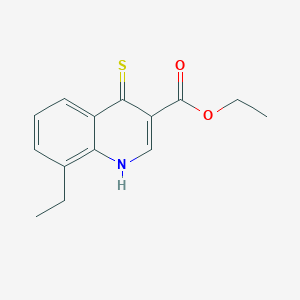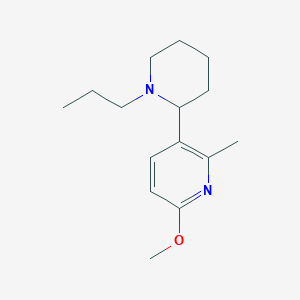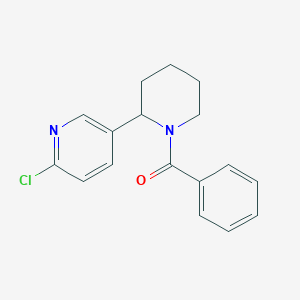
(2-Cyclohexylthiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ciclohexiltiazol-5-il)metanol es un compuesto orgánico con la fórmula molecular C10H15NOS. Presenta un anillo de tiazol sustituido con un grupo ciclohexilo en la posición 2 y un grupo hidroximetilo en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-Ciclohexiltiazol-5-il)metanol típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de ciclohexilamina con α-bromoacetofenona para formar el intermedio, que luego se somete a ciclización con tiourea para producir el anillo de tiazol. El paso final implica la reducción del grupo carbonilo a un grupo hidroximetilo utilizando un agente reductor como el borohidruro de sodio .
Métodos de producción industrial
La producción industrial de (2-Ciclohexiltiazol-5-il)metanol puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la eficiencia de la síntesis industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
(2-Ciclohexiltiazol-5-il)metanol puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo puede oxidarse a un grupo carboxilo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El compuesto puede reducirse para formar el alcohol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador ácido de Lewis.
Principales productos formados
Oxidación: Ácido (2-ciclohexiltiazol-5-il)carboxílico.
Reducción: (2-Ciclohexiltiazol-5-il)metanol.
Sustitución: Diversos derivados de tiazol sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
(2-Ciclohexiltiazol-5-il)metanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales y catalizadores.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se explora como un posible agente terapéutico debido a su similitud estructural con otros derivados de tiazol bioactivos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de fármacos.
Mecanismo De Acción
El mecanismo de acción de (2-Ciclohexiltiazol-5-il)metanol implica su interacción con objetivos moleculares específicos. El anillo de tiazol puede interactuar con enzimas y receptores, potencialmente inhibiendo su actividad. El grupo hidroximetilo también puede desempeñar un papel en la unión a los sitios activos de las enzimas, mejorando la actividad biológica del compuesto. Las vías exactas y los objetivos moleculares pueden variar dependiendo de la aplicación específica y el sistema biológico involucrado .
Comparación Con Compuestos Similares
Compuestos similares
Tiazol: Un compuesto heterocíclico básico con un átomo de azufre y nitrógeno en el anillo.
2-Metiltiazol: Estructura similar pero con un grupo metilo en lugar de un grupo ciclohexilo.
5-Metiltiazol: Estructura similar pero con un grupo metilo en la posición 5 en lugar de un grupo hidroximetilo.
Singularidad
(2-Ciclohexiltiazol-5-il)metanol es único debido a la presencia de un grupo ciclohexilo y un grupo hidroximetilo, lo que puede influir significativamente en su reactividad química y actividad biológica. El grupo ciclohexilo proporciona volumen estérico, lo que puede afectar la interacción del compuesto con enzimas y receptores, mientras que el grupo hidroximetilo puede participar en enlaces de hidrógeno y otras interacciones .
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
(2-cyclohexyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h6,8,12H,1-5,7H2 |
Clave InChI |
JYRWTARSMHOZJR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC=C(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)

![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)











